molecular formula C12H16N2S B8761128 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 56717-31-8

3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No. B8761128
M. Wt: 220.34 g/mol
InChI Key: LVKSAIRUCDWULY-UHFFFAOYSA-N
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Patent
US04000142

Procedure details

By the method described in Example 11 using di-isopropylamine (4.9 ml 0.034 mol) in benzene (50 ml), n-butyl lithium solution (9% w/v, 25 ml, 0.034 mol), 3,4-dimethyl-5,6,7,8-tetrahydroquinoline (5.65g, 0.034 mol) and trimethylsilyl isothiocyanate (4.9 ml, 0.038 mol) was obtained 3,4-dimethyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (0.4 g, 5%) m.p. 163-5° C.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5.65 g
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[CH:15]=[N:16][C:17]2[CH2:18][CH2:19][CH2:20][CH2:21][C:22]=2[C:23]=1[CH3:24].C[Si]([N:29]=[C:30]=[S:31])(C)C>C1C=CC=CC=1>[CH3:13][C:14]1[CH:15]=[N:16][C:17]2[CH:18]([C:30](=[S:31])[NH2:29])[CH2:19][CH2:20][CH2:21][C:22]=2[C:23]=1[CH3:24]

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.65 g
Type
reactant
Smiles
CC=1C=NC=2CCCCC2C1C
Step Four
Name
Quantity
4.9 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2C(CCCC2C1C)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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